1-(2,5-Dichlorobenzyl)azetidine
Description
1-(2,5-Dichlorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) substituted with a 2,5-dichlorobenzyl group.
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
PXZQVTCKBACBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorobenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines but requires precise photochemical conditions.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and can be performed under microwave irradiation in an alkaline aqueous medium, making it suitable for industrial production.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using alkyl dihalides and primary amines . The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated nitrogen-containing compounds.
Substitution: The 2,5-dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dichlorobenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)azetidine involves its interaction with molecular targets through its azetidine ring and 2,5-dichlorobenzyl group. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to interact with various biological targets, including enzymes and receptors . The 2,5-dichlorobenzyl group enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Key Data Table: Substituent Impact on Physical Properties
Spectroscopic and Structural Analysis
- NMR Trends : Chlorine atoms in the 2,5-dichlorobenzyl group would deshield adjacent protons, as seen in compound 10’s benzimidazole derivative (δ 7.29–7.94 ppm for aromatic protons) . This contrasts with methyl-substituted analogs (e.g., δ 2.24–2.37 ppm for CH₃ groups in 11a ).
- IR Signatures : The azetidine ring’s NH stretching (≈3,400 cm⁻¹) overlaps with benzimidazole NH signals, but chlorine substituents reduce symmetry, broadening absorption bands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
